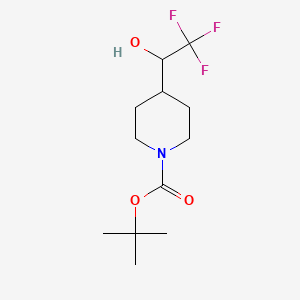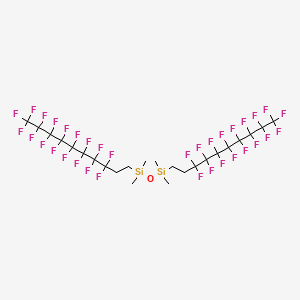
1,3-Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-1,1,3,3-tetramethyldisiloxane” is a complex organosilicon compound. It contains two heptadecafluorodecyl groups attached to a tetramethyldisiloxane core . This compound is part of the organofluorine class of chemicals, which are known for their high thermal and chemical stability .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple fluorine atoms. It contains a total of 78 bonds, including 66 non-H bonds, 8 multiple bonds, 22 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 2 ester bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 990.2 g/mol . It has a high boiling point of 402.3±55.0 °C and a density of 1.710±0.06 g/cm3 . It’s slightly soluble in chloroform and methanol when heated .Applications De Recherche Scientifique
Synthesis and Material Development
- The compound was utilized in the synthesis of a novel siloxane-containing dicarboxylic acid and its derivatives, which resulted in the formation of a self-assembled H-bonded three-dimensional supramolecular structure, indicating its potential in advanced material synthesis (Zaltariov et al., 2014).
Structural and Spectral Analysis
- The compound has been characterized using single-crystal X-ray diffraction and spectral analysis (FT-IR, 1H NMR), demonstrating its utility in providing detailed structural and spectral information about synthesized materials (Nistor et al., 2012).
Surface and Thermal Properties
- The compound has been studied for its potential in surface activity and thermal properties. It demonstrated the formation of micelles and aggregates in solution, indicating its relevance in the study of surfactants and coatings (Nistor et al., 2012).
Polymeric Material Development
- Utilized in the synthesis of various polymeric materials, demonstrating its versatility in the creation of new materials with specific thermal and optical properties (Jung et al., 2011).
Safety And Hazards
The compound is classified as potentially hazardous. It has been assigned the GHS hazard statements H315, H361, H411, H302, H319, H351, and H373, indicating potential risks such as skin irritation, suspected damage to fertility or the unborn child, toxic to aquatic life, harmful if swallowed, causes serious eye irritation, suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl(dimethyl)silyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F34OSi2/c1-60(2,7-5-9(25,26)11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)21(49,50)23(53,54)55)59-61(3,4)8-6-10(27,28)12(31,32)14(35,36)16(39,40)18(43,44)20(47,48)22(51,52)24(56,57)58/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVARJIFTROXOCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F34OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895665 |
Source


|
| Record name | 1,3-Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1026.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
129498-18-6 |
Source


|
| Record name | 1,3-Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

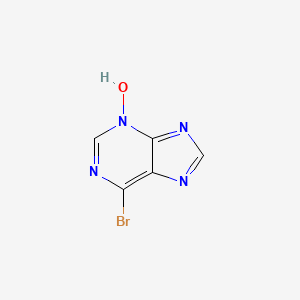
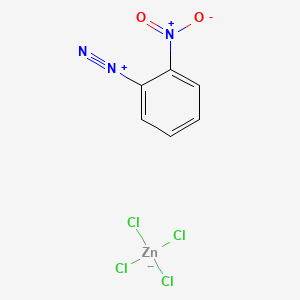
![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)
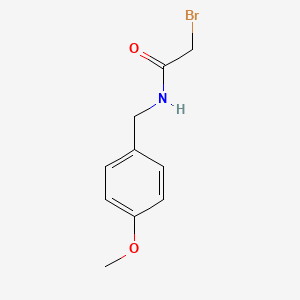
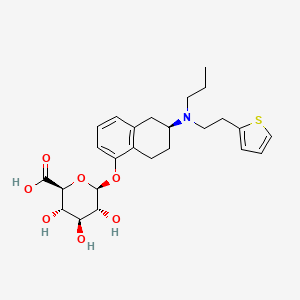
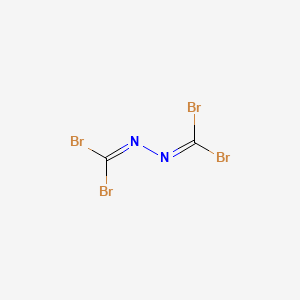
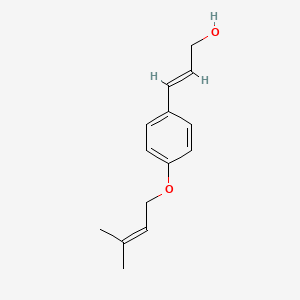
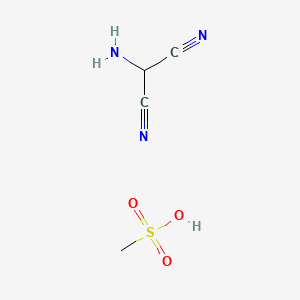
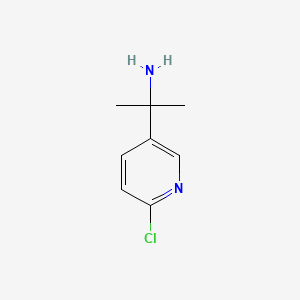
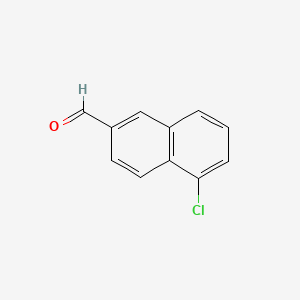
![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)
